molecular formula C6H10O3S2 B13440797 3-((3-Mercaptopropanoyl)thio)propanoic acid

3-((3-Mercaptopropanoyl)thio)propanoic acid

Cat. No.: B13440797
M. Wt: 194.3 g/mol
InChI Key: ZAYYIIIGFLODEV-UHFFFAOYSA-N
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Description

3-((3-Mercaptopropanoyl)thio)propanoic acid is an organosulfur compound with the molecular formula C₆H₁₀O₃S₂. This compound is characterized by the presence of both carboxylic acid and thiol groups, making it a bifunctional molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((3-Mercaptopropanoyl)thio)propanoic acid can be synthesized through the addition of hydrogen sulfide to acrylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. The reaction is as follows:

CH2=CHCOOH+H2SHSCH2CH2COOH\text{CH}_2=\text{CHCOOH} + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{COOH} CH2​=CHCOOH+H2​S→HSCH2​CH2​COOH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides are formed.

    Reduction: Alcohols are produced.

    Substitution: Thioethers are generated.

Scientific Research Applications

3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Mercaptopropanoyl)thio)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

3-(3-sulfanylpropanoylsulfanyl)propanoic acid

InChI

InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8)

InChI Key

ZAYYIIIGFLODEV-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)SCCC(=O)O

Origin of Product

United States

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